7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1160246-92-3
VCID: VC3404348
InChI: InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1160246-92-3

Cat. No.: VC3404348

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid - 1160246-92-3

Specification

CAS No. 1160246-92-3
Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name 9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key XWLXLEQWTDDMRL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O

Introduction

Chemical Properties and Structural Characteristics

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is a complex spirocyclic compound featuring both nitrogen and oxygen heteroatoms arranged in a specific three-dimensional configuration. The molecule contains a central spiro carbon that connects a tetrahydrofuran ring (oxa) with a piperidine ring (aza), creating its distinctive spirocyclic structure. The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group, while the tetrahydrofuran ring bears a carboxylic acid functionality.

Physical and Chemical Properties

The compound exists as a solid at room temperature and possesses the following key properties:

PropertyValue
Molecular FormulaC₁₄H₂₃NO₅
Molecular Weight285.34 g/mol
Physical StateSolid
Recommended StorageSealed, dry, 2-8°C
Typical Purity≥97%
SolubilitySoluble in most organic solvents including DMSO, methanol, and dichloromethane

These properties make it suitable for various laboratory applications, particularly in organic synthesis where defined reactivity and stability are essential.

Chemical Identifiers

For researchers and chemical database purposes, the compound can be identified through several standardized identifiers:

Identifier TypeValue
CAS Number1160246-92-3
PubChem CID71305633
MDL NumberMFCD12198530
Standard InChIInChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
InChI KeyXWLXLEQWTDDMRL-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O

These identifiers facilitate accurate database searches and ensure proper identification across different chemical information systems.

Applications in Research and Development

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid has found applications primarily in organic synthesis, particularly as a building block for more complex molecules with potential pharmaceutical activities.

Role in Medicinal Chemistry

The compound's utility in medicinal chemistry stems from several key attributes:

  • Its rigid spirocyclic structure provides conformational constraints that can enhance target selectivity in drug candidates

  • The carboxylic acid group offers a versatile handle for conjugation to other molecules

  • The protected nitrogen allows for selective functionalization in multistep syntheses

  • Its structural resemblance to proline suggests potential applications in peptide-based drug discovery

These characteristics make it valuable for the development of compounds with defined spatial arrangements of functional groups, a property often crucial for optimal binding to biological targets.

Library Development

The compound serves as a valuable scaffold for the creation of chemical libraries, as indicated by research on the synthesis of spirocyclic scaffolds. These libraries can be used in high-throughput screening to identify compounds with desired biological activities. The rigid spirocyclic backbone provides a well-defined spatial arrangement of substituents, which can be systematically varied to explore structure-activity relationships.

Application AreaPotential Use
Medicinal ChemistryBuilding block for drug candidates
Peptide ChemistryConformationally constrained proline surrogate
Combinatorial ChemistryCore scaffold for diverse libraries
Fragment-Based Drug DiscoveryNovel fragment with defined 3D structure
Catalysis ResearchStructural component in novel catalyst design

Related Compounds and Structural Analogs

Several compounds structurally related to 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid have been reported in the literature, offering insights into the broader family of spirocyclic compounds and their potential applications.

Structural Analogs

CompoundCAS NumberKey Structural Difference
7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol1331825-51-4Contains hydroxyl group instead of carboxylic acid
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate1793108-62-9Lacks oxygen in the ring; contains hydroxyl group
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate1421313-98-5Contains ketone functionality; different ring arrangement
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid1160247-01-7Contains additional nitrogen and unsaturation

These structural analogs represent variations in the basic spirocyclic scaffold, offering diverse functionality and potentially different biological activities.

Comparative Analysis

The structural variations among these related compounds can significantly affect their chemical reactivity, physical properties, and potential biological activities. For instance:

Understanding these structural relationships helps researchers select the most appropriate building block for specific synthetic targets or medicinal chemistry applications.

Hazard TypeClassificationHazard Statements
Acute ToxicityCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

These hazards necessitate appropriate precautionary measures during handling and use.

Recommended Precautions

When working with this compound, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coats (P280)

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

  • In case of skin contact, wash with plenty of water (P302+P352)

  • If swallowed, call a poison center/doctor if feeling unwell (P301+P312)

  • If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing (P305+P351+P338)

These precautions help minimize risk during routine laboratory operations involving the compound.

SupplierCatalog NumberAvailable QuantitiesTypical PurityDelivery Time
Sigma-Aldrich (BLD Pharmatech)BL3H97A483F8Not specified97%Not specified
Sigma-Aldrich (Ambeed)AMBH97B9F3FE25 mgNot specifiedNot specified
Aladdin ScientificT627049100 mg to 5 g≥97%8-12 weeks
Vulcan ChemVC3404348Not specifiedNot specifiedNot specified

These commercial sources provide options for researchers requiring this compound for their studies, though availability and lead times may vary.

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